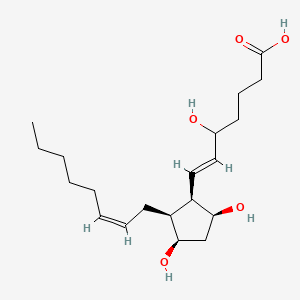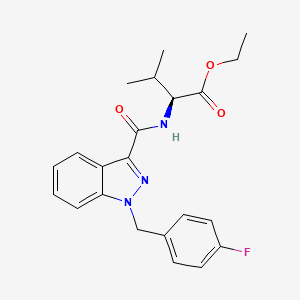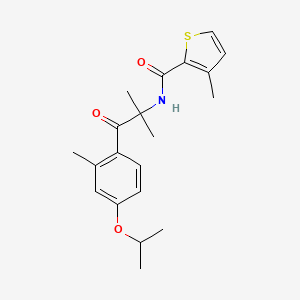
Isofetamid
Overview
Description
Isofetamid is an aromatic amide obtained by formal condensation of the carboxy group of 3-methylthiophene-2-carboxylic acid with the amino group of 2-amino-1-(4-isopropoxy-2-methylphenyl)-2-methylpropan-1-one . It has a role as an EC 1.3.5.1 [succinate dehydrogenase (quinone)] inhibitor and an antifungal agrochemical .
Synthesis Analysis
The phenethylamine moiety of isofetamid is prepared in five steps starting from m-cresol . The process involves Friedel-Crafts acylation, etherification of the phenol function, α-ketobromination, bromo-azido exchange, and azide reduction .
Molecular Structure Analysis
Isofetamid fits the mutated binding pocket of SDHI-resistant fungal isolates (SdhB H272R and H272Y). It is hypothesized that the unique molecular structure of Isofetamid gives the molecule flexibility at the binding site, allowing Isofetamid to retain efficacy on these mutants .
Chemical Reactions Analysis
Isofetamid is a succinate dehydrogenase inhibitor (SDHI) fungicide with a single site of action that inhibits cellular respiration . The residue definition for compliance with the MRL and dietary risk assessment for animal commodities was the sum of isofetamid and 2-[3-methyl-4-[2-methyl-2-(3-methylthiophene-2-carboxamido) propanoyl] phenoxy] propanoic acid (PPA), expressed as isofetamid .
Physical And Chemical Properties Analysis
Isofetamid has a molecular formula of C20H25NO3S and a molecular weight of 359.5 g/mol . It is an aromatic ether, an aromatic amide, a member of thiophenes, an aromatic ketone, and an amide fungicide .
Scientific Research Applications
Fungicide in Agriculture
Isofetamid is a new fungicide that has shown excellent fungicidal activity against ascomycetes . It has been used to control various diseases in agricultural crops . It is particularly effective against diseases caused by Botrytis cinerea and Sclerotinia sclerotiorum on a wide range of plants, mainly fruits and vegetables .
Control of Gray Mold and Sclerotinia Diseases
Isofetamid has been found to be effective in controlling gray mold and sclerotinia diseases, which pose a serious threat to fruit and vegetable quality and lead to decreased yield .
Succinate Dehydrogenase Inhibitor (SDHI)
Isofetamid is classified as a Succinate Dehydrogenase Inhibitor (SDHI). SDHIs are important agricultural fungicides that have shown good market performance due to their novel structure, high activity, and wide bactericidal spectrum .
Resistance to SDHI-Resistant Fungal Isolates
Research has confirmed that Isofetamid fits the mutated binding pocket of SDHI-resistant fungal isolates (SdhB H272R and H272Y). It is hypothesized that the unique molecular structure of Isofetamid gives the molecule flexibility at the binding site, allowing Isofetamid to retain efficacy on these mutants .
Pesticide Residue Analysis
Isofetamid and its metabolites can be simultaneously determined in fruits and vegetables using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) pretreatment method and ultra-performance liquid chromatography-tandem mass spectrometry . This method can be used to monitor the residues of Isofetamid and its metabolites in fruits and vegetables .
Use in Various Crops
Isofetamid has been used as a fungicide on field peaches, plums, apricots, cherries, grapes (table and wine), strawberries, lettuces and oilseed rape and on greenhouse strawberries and lettuces .
Mechanism of Action
Target of Action
Isofetamid is a novel SDHI (Succinate Dehydrogenase Inhibitor, FRAC code 7) fungicide . The primary target of Isofetamid is the succinate dehydrogenase (SDH) of Complex II, a key enzyme of the mitochondrial respiratory chain .
Mode of Action
Isofetamid acts specifically on the succinate dehydrogenase (SDH) of Complex II . By inhibiting SDH, Isofetamid impairs energy (ATP) production by the respiratory chain and the synthesis of amino acids, lipids, and fatty acids (metabolites essential to cell function) at the Krebs cycle stage .
Biochemical Pathways
The inhibition of SDH by Isofetamid affects two essential metabolic pathways in the fungal cell. Firstly, it impairs the production of ATP by the respiratory chain, which is crucial for energy supply. Secondly, it disrupts the synthesis of vital metabolites at the Krebs cycle stage, including amino acids, lipids, and fatty acids .
Pharmacokinetics
Isofetamid is rapidly and almost completely absorbed following administration . It is metabolized in rats by two main routes: O-dealkylation and hydroxylation, followed by glucuronidation . Minor metabolic routes include methylation, sulfation, and cleavage between the benzene and thiophene ring structures . The residue definition for compliance with the MRL and dietary risk assessment for animal commodities was the sum of isofetamid and 2-[3-methyl-4-[2-methyl-2-(3-methylthiophene-2-carboxamido) propanoyl] phenoxy] propanoic acid (PPA), expressed as isofetamid .
Result of Action
The result of Isofetamid’s action is the inhibition of cellular respiration in fungi, leading to their death . It exhibits excellent activity against a broad range of fungi, but is especially effective on the Ascomycota .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Isofetamid. Isofetamid residues are stable at -20 °C for at least 12 months in various plant commodities .
Safety and Hazards
Isofetamid is harmful if swallowed or absorbed through the skin . Major treatment-related effects of isofetamid were observed on liver (hepatocellular hypertrophy) and on thyroid (hypertrophy of follicular epithelial cell) . The Food Safety Commission of Japan (FSCJ) has established an acceptable daily intake (ADI) of 0.053 mg/kg bw/day .
Future Directions
In accordance with Article 6 of Regulation (EC) No 396/2005, ISK Biosciences Europe N.V. submitted an application to modify the existing maximum residue levels (MRLs) for the active substance isofetamid in raspberries, blackberries, and dewberries . This suggests that there are ongoing efforts to expand the applications of Isofetamid in the agricultural sector.
properties
IUPAC Name |
3-methyl-N-[2-methyl-1-(2-methyl-4-propan-2-yloxyphenyl)-1-oxopropan-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3S/c1-12(2)24-15-7-8-16(14(4)11-15)18(22)20(5,6)21-19(23)17-13(3)9-10-25-17/h7-12H,1-6H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKZDPFZIZQROT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NC(C)(C)C(=O)C2=C(C=C(C=C2)OC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50893848 | |
| Record name | Isofetamid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50893848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
875915-78-9 | |
| Record name | Isofetamid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=875915-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isofetamid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0875915789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isofetamid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50893848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-N-[2-methyl-1-(2-methyl-4-propan-2-yloxyphenyl)-1-oxopropan-2-yl]thiophene-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOFETAMID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95499Z1H0H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![16-[[[[4-Chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-hexadecanoicacid](/img/structure/B3026383.png)
![(5alpha,17beta)-Androst-2-eno[2,3-d]isoxazol-17-ol](/img/structure/B3026384.png)

![2,4-Dihydroxy-6-[(14R)-14-hydroxypentadecyl]benzoic acid](/img/structure/B3026386.png)

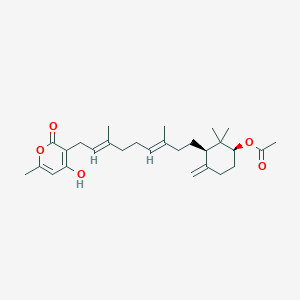

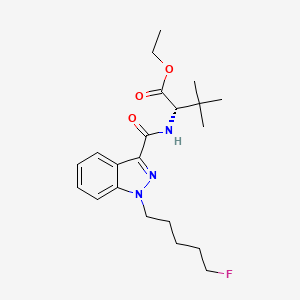
![N-[(E,2S,3R)-3-Hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide](/img/structure/B3026393.png)
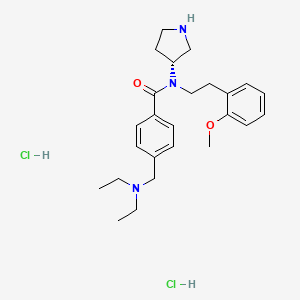
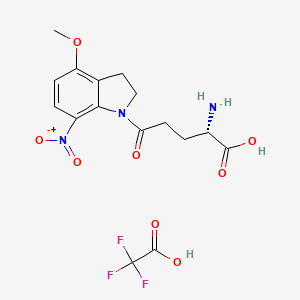
![1-(Benzo[d][1,3]dioxol-5-yl)-2-(tert-butylamino)propan-1-one,monohydrochloride](/img/structure/B3026403.png)
